N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Overview
Description
Benzo[c][1,2,5]thiadiazole derivatives are recognized to possess potent pharmacological activities including anticancer potential . They have been extensively researched for use in photovoltaics or as fluorescent sensors . A thiadiazole-based covalent triazine framework nanosheet has been developed for highly selective and sensitive primary aromatic amine detection .
Synthesis Analysis
The synthesis of benzo[c][1,2,5]thiadiazole derivatives often involves substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives .
Molecular Structure Analysis
The molecular structure of benzo[c][1,2,5]thiadiazole derivatives is characterized by a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich molecules .
Chemical Reactions Analysis
Benzo[c][1,2,5]thiadiazole derivatives have been used as monomers for the synthesis of light-emitting and conducting polymers for organic electronics .
Physical and Chemical Properties Analysis
Benzo[c][1,2,5]thiadiazole derivatives exhibit high stability, high porosity, and high fluorescence performance .
Scientific Research Applications
Antimicrobial and Anticancer Activities
Sulfonamide derivatives have been extensively explored for their potential in treating various diseases due to their diverse biological activities. For instance, novel sulfonamides have shown promising results as antimicrobial and anticancer agents. The design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, incorporating various biologically active moieties, have demonstrated significant cytotoxic activities against human cell lines, including lung (A-549) and liver carcinoma (HepG2), as well as notable antimicrobial properties (Abd El-Gilil, 2019). Similarly, the synthesis of new series of sulfonamide derivatives has been reported to possess antiproliferative activities, highlighting the therapeutic potential of sulfonamide-based compounds in cancer treatment (Mert et al., 2014).
Carbonic Anhydrase Inhibition for Glaucoma Treatment
Another significant area of application for sulfonamide derivatives is in the development of inhibitors for carbonic anhydrase, an enzyme crucial for maintaining physiological pH balance and fluid secretion. Compounds such as benzo[b]thiophene-2-sulfonamide derivatives have been investigated for their ocular hypotensive activity, making them potential candidates for glaucoma treatment. Clinical evaluations of these compounds have demonstrated their effectiveness in reducing intraocular pressure, a key factor in glaucoma management (Graham et al., 1989).
Mechanism of Action
Target of Action
The compound, also known as N-[2-(5-acetylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide, is a derivative of the benzo[c][1,2,5]thiadiazole (BTZ) motif . BTZ-based compounds have been extensively researched for their use in photovoltaics and as fluorescent sensors . .
Mode of Action
The mode of action of this compound is likely based on its electron donor–acceptor (D–A) system . The presence of an intramolecular charge transfer mechanism during light absorption has been suggested, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group .
Biochemical Pathways
Btz-based compounds have been researched for their use in photocatalytic applications . These compounds have been used as potential visible-light organophotocatalysts , suggesting that they may influence light-dependent biochemical pathways.
Result of Action
Btz-based compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes , suggesting that they may have effects at the molecular and cellular levels.
Action Environment
The action of this compound may be influenced by environmental factors such as light, given its potential use as a visible-light organophotocatalyst . .
Future Directions
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S3/c1-9(18)12-6-5-10(21-12)7-8-15-23(19,20)13-4-2-3-11-14(13)17-22-16-11/h2-6,15H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNHPELVURKIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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